molecular formula C20H15BrN4OS B4548359 2-{[(6-bromo-2-naphthyl)oxy]methyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{[(6-bromo-2-naphthyl)oxy]methyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B4548359
M. Wt: 439.3 g/mol
InChI Key: WUNARLZIECMAGF-UHFFFAOYSA-N
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Description

2-{[(6-bromo-2-naphthyl)oxy]methyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a synthetic compound known for its distinctive chemical structure and diverse range of applications in scientific research. Its unique arrangement of a naphthyl group, triazolo ring, and thienopyrimidine core makes it an intriguing subject of study in various fields, from chemistry to medicine.

Properties

IUPAC Name

4-[(6-bromonaphthalen-2-yl)oxymethyl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4OS/c1-11-12(2)27-20-18(11)19-23-17(24-25(19)10-22-20)9-26-16-6-4-13-7-15(21)5-3-14(13)8-16/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNARLZIECMAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)COC4=CC5=C(C=C4)C=C(C=C5)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(6-bromo-2-naphthyl)oxy]methyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. Starting from commercially available precursors, the route often includes:

  • Bromination: : Introduction of the bromo group into the naphthyl moiety.

  • Formation of the triazolo ring: : Via cyclization reactions involving nitrogen-containing reactants.

  • Thienopyrimidine core construction: : Through condensation reactions.

  • Final coupling: : Attachment of the naphthyl group to the thienopyrimidine core via an ether linkage.

Industrial Production Methods: While lab-scale syntheses are well-documented, scaling these methods for industrial production requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and catalytic processes are often employed.

Chemical Reactions Analysis

Types of Reactions: 2-{[(6-bromo-2-naphthyl)oxy]methyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo a variety of chemical reactions:

  • Oxidation: : Formation of sulfoxide or sulfone derivatives.

  • Reduction: : Possible hydrogenation of the naphthyl or triazolo rings.

  • Substitution: : Especially nucleophilic substitution at the bromo position.

Common Reagents and Conditions

  • Oxidizing agents: : Such as m-chloroperbenzoic acid (mCPBA) for forming sulfoxides.

  • Reducing agents: : Like lithium aluminum hydride (LAH) for reduction reactions.

  • Nucleophiles: : For substitution reactions, commonly used nucleophiles include alkoxides and amines.

Major Products: The products of these reactions include a range of functionalized derivatives, each with potentially unique properties and applications.

Scientific Research Applications

In Chemistry: 2-{[(6-bromo-2-naphthyl)oxy]methyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is used as a building block in the synthesis of more complex molecules, owing to its reactive bromo group and rich structural framework.

In Biology: The compound has been investigated for its potential as a biological probe due to its ability to interact with various biological targets, particularly enzymes and receptors.

In Medicine: Research into its pharmacological properties suggests potential therapeutic applications, including anticancer and antiviral activities, though these are still under investigation.

In Industry: Industrial applications might include its use as an intermediate in the synthesis of agrochemicals or advanced materials.

Mechanism of Action

The compound exerts its effects primarily through interactions at the molecular level with specific targets:

  • Molecular Targets: : Enzymes such as kinases and receptors involved in cellular signaling pathways.

  • Pathways Involved: : It can modulate pathways by either inhibiting or activating the target proteins, leading to alterations in cellular responses.

Comparison with Similar Compounds

2-{[(6-bromo-2-naphthyl)oxy]methyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique structural motifs and reactivity:

  • Similar Compounds: : Include other thienopyrimidine derivatives and naphthyl-substituted triazoles.

  • Uniqueness: : The specific combination of a naphthyl ether linkage with a thienopyrimidine-triazolo scaffold is less common, offering unique electronic and steric properties.

This compound's diverse reactivity and potential applications make it a valuable subject in scientific research and industrial applications. Exploring its full potential could lead to significant advancements in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[(6-bromo-2-naphthyl)oxy]methyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-{[(6-bromo-2-naphthyl)oxy]methyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

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